molecular formula C28H34N4O4 B2747508 N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1115999-14-8

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No. B2747508
CAS RN: 1115999-14-8
M. Wt: 490.604
InChI Key: DMHARBBMNKBNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide” is a complex organic compound. It contains several functional groups, including an amide, an ether, and a pyrimidine ring. The presence of these functional groups suggests that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular formula of this compound is C28H34N4O4, and it has a molecular weight of 490.594 Da . The presence of the piperidine and pyrimidine rings, along with the ether and amide groups, suggests a complex three-dimensional structure. The exact structure would depend on the specific arrangement of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ether and amide groups could affect its solubility, while the presence of the aromatic rings could affect its stability and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that derivatives of compounds with similar structural features have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. For example, novel heterocyclic compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential applications in the development of new therapeutic agents for treating inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticancer and Antimicrobial Potential

Another study highlighted the synthesis of pyrazolopyrimidines derivatives that were evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer therapy and as anti-inflammatory drugs (A. Rahmouni et al., 2016). Additionally, certain pyrido[1,2-a]pyrimidin-4-one derivatives have shown antiproliferative effects against human cancer cell lines, suggesting the relevance of similar compounds in oncological research (L. Mallesha et al., 2012).

Amplification of Phleomycin

Research on heterobicycles, including pyridinylpyrimidines, as amplifiers of phleomycin against Escherichia coli, suggests potential applications in enhancing antibiotic efficacy or in the development of novel antimicrobial strategies (D. J. Brown, W. Cowden, 1982).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its complex structure, it could potentially interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, given its complex structure and potential biological activity. Future research could focus on synthesizing the compound, studying its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4/c1-5-20-6-9-23(10-7-20)36-27-17-26(29-18-30-27)32-14-12-21(13-15-32)28(33)31-19(2)22-8-11-24(34-3)25(16-22)35-4/h6-11,16-19,21H,5,12-15H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHARBBMNKBNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC(C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.